1-Phenyl-4-P-tolyl-but-2-ene-1,4-dione
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Overview
Description
1-Phenyl-4-P-tolyl-but-2-ene-1,4-dione is an organic compound with the molecular formula C17H14O2 It is characterized by the presence of a phenyl group and a p-tolyl group attached to a but-2-ene-1,4-dione backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenyl-4-P-tolyl-but-2-ene-1,4-dione can be synthesized through several methods. One common approach involves the reaction of 1-phenyl-4-(p-tolyl)but-3-yn-1-ol with diphenyl diselenide under electrochemical conditions . The reaction is typically carried out in a solvent such as acetonitrile, with the use of graphite and platinum electrodes. The reaction conditions include maintaining the reaction mixture under air and using a power supply for electrolysis.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis and electrochemical reactions can be applied. Industrial production would likely involve scaling up the laboratory procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-4-P-tolyl-but-2-ene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The phenyl and p-tolyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and diphenyl diselenide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
1-Phenyl-4-P-tolyl-but-2-ene-1,4-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Phenyl-4-P-tolyl-but-2-ene-1,4-dione involves its interaction with molecular targets such as enzymes or receptors. The compound can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate biochemical pathways and result in specific biological effects.
Comparison with Similar Compounds
1-Phenyl-4-(p-tolyl)but-2-yne-1,4-dione: Similar structure but with a triple bond instead of a double bond.
4,4,4-Trifluoro-1-phenyl-2-buten-1-one: Contains a trifluoromethyl group instead of a p-tolyl group.
Uniqueness: 1-Phenyl-4-P-tolyl-but-2-ene-1,4-dione is unique due to its specific combination of phenyl and p-tolyl groups attached to a but-2-ene-1,4-dione backbone. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
25233-80-1 |
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Molecular Formula |
C17H14O2 |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
1-(4-methylphenyl)-4-phenylbut-2-ene-1,4-dione |
InChI |
InChI=1S/C17H14O2/c1-13-7-9-15(10-8-13)17(19)12-11-16(18)14-5-3-2-4-6-14/h2-12H,1H3 |
InChI Key |
XGLDFBYLSWWPQM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=CC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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